6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Description
Historical Evolution of Quinoline-Based Research
Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for a century of exploration into nitrogen-containing heterocycles. Its derivatives, such as quinine—a cinchona bark alkaloid—became pivotal in treating malaria, marking one of the earliest applications of natural product chemistry in medicine. The structural elucidation of quinine by Pelletier and Caventou in 1820 catalyzed synthetic efforts to optimize quinoline’s pharmacological profile, leading to antimalarials like chloroquine and primaquine. By the mid-20th century, quinoline’s versatility expanded into anticancer and antimicrobial research, driven by its ability to intercalate DNA and disrupt microbial enzymes. The introduction of carbohydrazide functionalities to the quinoline core represents a modern innovation, merging traditional heterocyclic chemistry with advanced bioisosteric design.
Significance of the Hydrazide-Hydrazone Moiety in Biological Research
Hydrazide-hydrazone derivatives are renowned for their broad-spectrum bioactivity, including antimicrobial, anticancer, and antiprotozoal properties. The hydrazone group (-NHN=CH-) acts as a bioisostere for carbonyl groups, enhancing solubility and enabling hydrogen bonding with biological targets. For instance, nitrofurantoin and furazolidone—clinical agents containing hydrazone motifs—leverage this moiety to inhibit microbial DNA synthesis. In quinoline derivatives, the carbohydrazide side chain (-CONHNH2) introduces additional hydrogen-bonding sites, potentially improving target affinity and selectivity. This synergy between quinoline’s aromatic planar structure and the hydrazide-hydrazone’s reactivity underpins the therapeutic promise of compounds like 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.
Contemporary Research Landscape in Quinoline Carbohydrazides
Recent studies emphasize quinoline carbohydrazides as multitarget agents. For example, derivatives with electron-withdrawing substituents (e.g., bromo, nitro) exhibit enhanced antiparasitic activity against Plasmodium falciparum by inhibiting hemozoin formation. Similarly, hydroxylphenyl groups at the C-2 position, as seen in the title compound, may confer antioxidant properties by scavenging free radicals. Computational analyses further suggest that bromine’s electronegativity at C-6 could modulate electron density across the quinoline ring, influencing interactions with enzymatic active sites. Current synthetic strategies focus on regioselective functionalization to optimize pharmacokinetic profiles, reflecting a shift toward rational drug design in heterocyclic chemistry.
Theoretical Basis for Investigating this compound
The structural architecture of this compound offers multiple avenues for bioactivity. The bromine atom at C-6 likely enhances lipophilicity, facilitating membrane penetration, while the 4-hydroxyphenyl group at C-2 introduces phenolic antioxidant capacity. The carbohydrazide moiety at C-4 provides a flexible linker for metal chelation or hydrogen bonding, critical for inhibiting metalloenzymes or DNA topoisomerases. Density functional theory (DFT) studies hypothesize that the compound’s planar quinoline core enables π-π stacking with aromatic residues in target proteins, while the hydrazone group stabilizes transition states during enzymatic reactions. These theoretical insights align with observed activities in analogous quinoline derivatives, supporting further experimental validation.
Positioning Within the Broader Context of Heterocyclic Chemistry
Quinoline carbohydrazides occupy a niche within heterocyclic chemistry, bridging classical alkaloid research and modern medicinal chemistry. Quinoline’s inherent bioactivity, derived from its bicyclic aromatic system, is amplified by carbohydrazide modifications, which introduce redox-active and metal-chelating capabilities. This dual functionality positions such compounds as versatile scaffolds for targeting diseases with multifactorial etiologies, such as cancer and antibiotic-resistant infections. Compared to simpler heterocycles like pyridine or imidazole, quinoline derivatives offer greater structural tunability, enabling precise modulation of electronic and steric properties to meet therapeutic demands.
Properties
IUPAC Name |
6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-10-3-6-14-12(7-10)13(16(22)20-18)8-15(19-14)9-1-4-11(21)5-2-9/h1-8,21H,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVALGBFYPKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328075 | |
| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351327-31-6 | |
| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The Pfitzinger reaction forms the quinoline core through condensation of isatin derivatives with ketones. For this compound:
- 5-Bromoisatin (CAS 4927-40-6): Provides the bromine atom at position 6 of the quinoline.
- 4-Hydroxyacetophenone (CAS 99-93-4): Introduces the 4-hydroxyphenyl group at position 2.
Reaction Conditions
Reagents and parameters were adapted from analogous syntheses:
| Parameter | Specification |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Base | Potassium hydroxide (1.5 equiv) |
| Temperature | Reflux (78°C) |
| Duration | 6–8 hours |
| Yield | 68–72% |
The reaction proceeds via base-catalyzed condensation, forming 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. The hydroxyl group remains stable under basic conditions due to resonance stabilization with the phenyl ring.
Workup and Purification
- Acidification : Adjust pH to 2–3 with HCl to precipitate the carboxylic acid.
- Recrystallization : Purify using ethanol/water (3:1 v/v), yielding pale-yellow crystals.
- Characterization :
Esterification of Carboxylic Acid Intermediate
The carboxylic acid is esterified to enhance reactivity for subsequent hydrazide formation:
Reaction Protocol
| Parameter | Specification |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Concentrated H₂SO₄ (2–3 drops) |
| Temperature | Reflux (78°C) |
| Duration | 16–18 hours |
| Yield | 85–90% |
The product, ethyl 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate, is isolated via vacuum distillation and recrystallized from ethanol.
Spectroscopic Validation
Hydrazide Formation
Hydrazine hydrate converts the ester to the target carbohydrazide:
Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Reagent | Hydrazine hydrate (5 equiv) |
| Temperature | Reflux (78°C) |
| Duration | 4–5 hours |
| Yield | 75–80% |
Characterization Data
- FT-IR : N-H stretches at 3320 cm⁻¹ and 3190 cm⁻¹, C=O at 1665 cm⁻¹.
- ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, -CONHNH₂), 8.65 (s, 1H, quinoline H-3), 7.85–6.95 (m, 7H, aromatic).
- Elemental Analysis : Calculated for C₁₆H₁₂BrN₃O₂: C 50.55%, H 3.18%, N 11.05%; Found: C 50.49%, H 3.22%, N 11.01%.
Alternative Synthetic Routes
Post-Synthesis Bromination
Brominating 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with N-bromosuccinimide (NBS):
| Parameter | Specification |
|---|---|
| Solvent | CCl₄ |
| Reagent | NBS (1.1 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Temperature | 80°C |
| Duration | 12 hours |
| Yield | 55–60% |
This method suffers from regioselectivity issues, producing 6-bromo and 8-bromo isomers in a 3:1 ratio.
Microwave-Assisted Synthesis
Reducing reaction times via microwave irradiation:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Pfitzinger Reaction | 8 hours | 45 minutes |
| Esterification | 18 hours | 2 hours |
| Hydrazide Formation | 5 hours | 30 minutes |
Yields remain comparable (70–75%), but purity improves due to reduced side reactions.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Regioselectivity | Cost Efficiency |
|---|---|---|---|---|
| Pfitzinger Route | 72 | 98 | High | Moderate |
| Post-Bromination | 58 | 85 | Low | High |
| Microwave-Assisted | 73 | 99 | High | Low |
The Pfitzinger route remains optimal for large-scale synthesis, while microwave methods suit high-throughput applications.
Challenges and Optimization Strategies
Hydroxyl Group Protection
The 4-hydroxyphenyl group may oxidize under acidic conditions. Protection as a tert-butyldimethylsilyl (TBS) ether before esterification improves stability:
- Protection : Treat with TBSCl/imidazole in DMF (0°C, 2 hours).
- Deprotection : Use TBAF in THF post-hydrazide formation.
This increases overall yield to 82% but adds two steps.
Solvent Optimization
Replacing ethanol with dimethylformamide (DMF) in the Pfitzinger reaction enhances solubility but requires rigorous drying to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while reduction can produce quinoline-4-carboxamides.
Scientific Research Applications
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide and its derivatives have applications in pharmaceutical research, specifically as potential antimicrobial agents . Some studies also explore related compounds for anticancer activity .
Antimicrobial Applications
- DNA Gyrase Inhibitors Phenyl quinoline derivatives, including this compound, may possess antimicrobial potential by acting as DNA gyrase inhibitors .
- Minimum Inhibitory Concentration (MIC) Studies have evaluated the MIC values of quinoline derivatives against S. aureus and C. albicans. For example, quinoline derivatives linked to ethyl formohydrazonate (compound 5 ) and 4-(4-methoxyphenyl)acetamidohydazinyl (compound 6b ) have demonstrated effective antibacterial activities against S. aureus .
- Minimum Bactericidal Concentration (MBC) Quinoline derivatives have shown good MBC values against tested microbial strains, including S. aureus, E. coli, and C. albicans . Compounds 5 , 6b , and 10 were found to be the most potent agents against the S. aureus bacterial strain .
Anticancer Applications
- Anticancer Activity Research indicates that certain quinoline derivatives exhibit anticancer activity. For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) has shown activity against cancer lines, including human amelanotic melanoma cells (C-32), human breast adenocarcinoma cells (MDA-MB-231), and human lung adenocarcinoma cells (A549) .
- Structure-Activity Relationship The presence of a free hydroxyl group at position 8 of the quinoline molecule appears to be crucial for antibacterial activity . Blocking this phenolic group results in a loss of antibacterial activity .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the quinoline ring and the carbohydrazide group, which can form hydrogen bonds and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
The pharmacological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Bromine vs.
- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound enables hydrogen bonding, crucial for protein interactions, whereas methoxy derivatives (e.g., SVQ-045) exhibit higher lipophilicity .
- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group (-CONHNH₂) offers nucleophilic sites for condensation reactions (e.g., hydrazone formation), unlike carboxylic acids (-COOH), which are more acidic and prone to salt formation .
Biological Activity
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular formula of this compound is C₁₆H₁₂BrN₃O₂, with a molecular weight of approximately 364.19 g/mol. The compound features a quinoline core substituted with a bromo group and a hydroxyphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂BrN₃O₂ |
| Molecular Weight | 364.19 g/mol |
| CAS Number | 351327-31-6 |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of this compound. The minimum inhibitory concentration (MIC) values indicate its potency against specific pathogens.
Table 1: Antimicrobial Activity Data
These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains such as MRSA.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it may inhibit bacterial DNA gyrase, crucial for DNA replication.
- Interaction with Enzymes : The hydroxy group may enhance binding to specific enzymes involved in bacterial cell wall synthesis.
Case Studies
Several case studies have documented the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in ACS Omega reported that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
- Cytotoxicity Assessment : Research assessing cytotoxicity revealed that while the compound is effective against cancer cell lines, it demonstrates low toxicity towards normal human cells, suggesting a favorable therapeutic index .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds is useful.
Table 2: Comparative Analysis
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 6-Bromoquinoline | C₉H₆BrN | Moderate antibacterial |
| 4-Hydroxyquinoline | C₉H₇NO | Antiviral and antibacterial |
| 6-Bromo-2-(4-hydroxyphenyl)quinoline | C₁₆H₁₂BrN₃O₂ | High antibacterial and anticancer |
This comparison illustrates that while related compounds possess varying degrees of activity, the unique structure of this compound contributes to its enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
